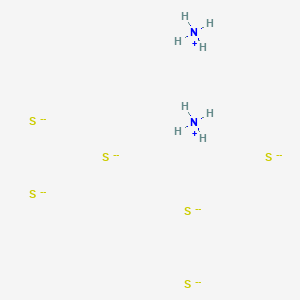
Diammonium hexasulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium hexasulphide, also known as diazanium hexasulfide, is a chemical compound with the formula (NH₄)₂S₆. It is a polysulfide compound that contains six sulfur atoms in its structure. Polysulfides are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Diammonium hexasulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired polysulfide compound. The general reaction is as follows:
(NH4)2S+5S→(NH4)2S6
The reaction is usually carried out in an aqueous solution at a temperature range of 20-30°C. The pH of the solution is maintained around neutral to slightly acidic conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ammonium sulfide and sulfur are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through filtration and crystallization processes to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diammonium hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower polysulfides or elemental sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in non-aqueous solvents under inert atmosphere.
Substitution: Substitution reactions can be carried out using halogens or other electrophilic reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher polysulfides or sulfur oxides.
Reduction: Lower polysulfides or elemental sulfur.
Substitution: Compounds where sulfur atoms are replaced by other atoms or groups.
科学的研究の応用
Diammonium hexasulphide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of diammonium hexasulphide involves its ability to release sulfur atoms, which can interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The polysulfide structure allows it to participate in redox reactions, which are crucial for its biological and chemical activities.
類似化合物との比較
Diammonium hexasulphide can be compared with other polysulfides such as:
Diammonium pentasulphide: Contains five sulfur atoms and has similar chemical properties but different reactivity.
Diammonium tetrasulphide: Contains four sulfur atoms and is less reactive compared to hexasulphide.
Diammonium trisulphide: Contains three sulfur atoms and has distinct chemical behavior due to its shorter sulfur chain.
The uniqueness of this compound lies in its higher sulfur content, which imparts unique chemical and biological properties, making it suitable for specific applications that other polysulfides may not be able to fulfill.
特性
CAS番号 |
60581-61-5 |
|---|---|
分子式 |
H8N2S6-10 |
分子量 |
228.5 g/mol |
IUPAC名 |
diazanium;hexasulfide |
InChI |
InChI=1S/2H3N.6S/h2*1H3;;;;;;/q;;6*-2/p+2 |
InChIキー |
MZHMSWMZLVBJRY-UHFFFAOYSA-P |
正規SMILES |
[NH4+].[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
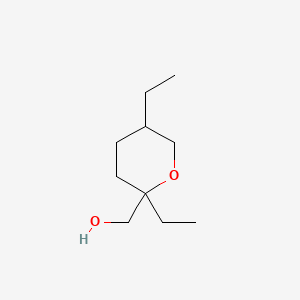

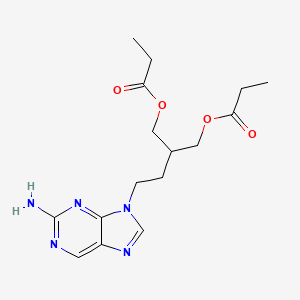

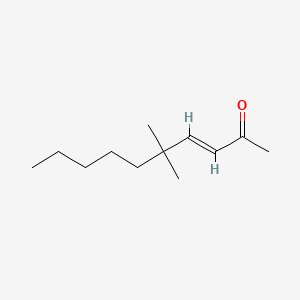
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
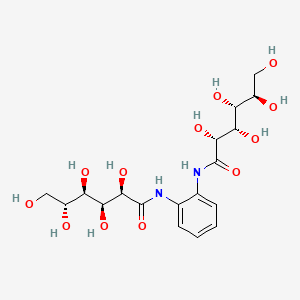
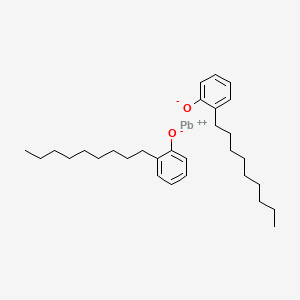

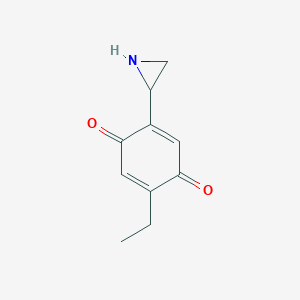
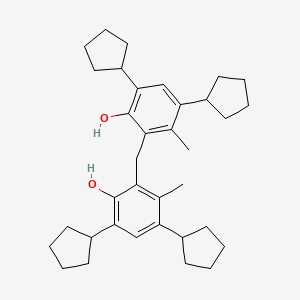
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
